molecular formula C22H34N2O B5104056 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B5104056
M. Wt: 342.5 g/mol
InChI Key: KLCNIKLILHLHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. Inhibiting BTK has shown promise in the treatment of various autoimmune diseases and cancers.

Mechanism of Action

1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone inhibits BTK by binding to the active site of the enzyme, preventing it from phosphorylating downstream targets. This leads to a reduction in B cell activation and proliferation, as well as a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
In addition to its effects on B cells, 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone has also been shown to inhibit the activation of other immune cells, such as macrophages and dendritic cells. This suggests that it may have broader immunomodulatory effects beyond its inhibition of BTK.

Advantages and Limitations for Lab Experiments

One advantage of 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone is its specificity for BTK, which reduces the risk of off-target effects. However, its potency may also make it difficult to use in certain assays, as high concentrations may be required to achieve complete inhibition. Additionally, 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone's pharmacokinetic properties, such as its half-life and bioavailability, may vary depending on the species being studied, which could affect its efficacy in animal models.

Future Directions

There are several potential directions for future research on 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential as a combination therapy with other immunomodulatory agents, such as checkpoint inhibitors. Another potential direction is the development of more potent and selective BTK inhibitors based on the structure of 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone in humans.

Synthesis Methods

The synthesis of 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone involves multiple steps, starting with the reaction of 4-tert-butylcyclohexylamine with 4-nitrophenylacetic acid to form the intermediate 4-(4-tert-butylcyclohexyl)-1-nitrophenylacetic acid. This intermediate is then reduced with hydrogen gas and palladium on carbon to form the corresponding amine. The amine is then coupled with 4-(4-bromophenyl)-1-piperazineethanol using a palladium-catalyzed cross-coupling reaction to form 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone.

Scientific Research Applications

1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone has been the subject of several scientific studies, mainly focused on its potential therapeutic applications. One study showed that 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone inhibited BTK and reduced the activation of B cells in vitro, suggesting that it could be a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus. Another study showed that 1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone inhibited the growth of B cell lymphoma cells in vitro and in vivo, indicating its potential as a cancer therapy.

properties

IUPAC Name

1-[4-[4-(4-tert-butylcyclohexyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O/c1-17(25)18-5-9-20(10-6-18)23-13-15-24(16-14-23)21-11-7-19(8-12-21)22(2,3)4/h5-6,9-10,19,21H,7-8,11-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCNIKLILHLHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CCC(CC3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198642
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.